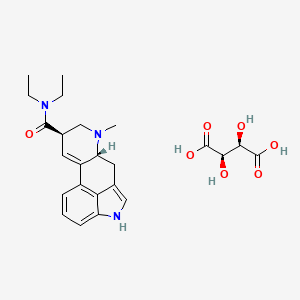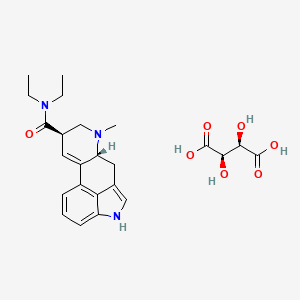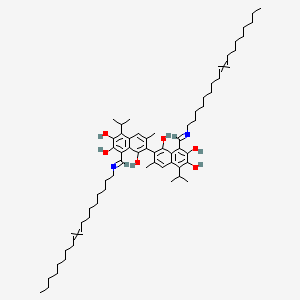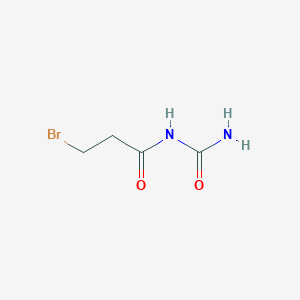
3-Bromo-n-carbamoylpropanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
NSC 32256 is a compound that has garnered significant interest in scientific research due to its unique properties and potential applications. It is known for its role in various chemical reactions and its utility in different fields such as chemistry, biology, medicine, and industry.
Métodos De Preparación
The synthesis of NSC 32256 involves several steps, starting with the selection of appropriate starting materials. The synthetic routes typically include:
Initial Reaction: The initial step involves the reaction of specific precursors under controlled conditions to form an intermediate compound.
Intermediate Processing: The intermediate compound undergoes further reactions, such as oxidation or reduction, to achieve the desired chemical structure.
Final Synthesis: The final step involves purification and isolation of NSC 32256 to ensure its purity and stability.
Industrial production methods often involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize impurities. This includes the use of advanced techniques such as continuous flow reactors and automated synthesis systems.
Análisis De Reacciones Químicas
NSC 32256 undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using reagents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, using reagents like halogens or nucleophiles.
Common reagents and conditions used in these reactions include solvents like ethanol or dichloromethane, catalysts such as palladium or platinum, and specific temperature and pressure conditions. The major products formed from these reactions depend on the specific reagents and conditions used.
Aplicaciones Científicas De Investigación
NSC 32256 has a wide range of scientific research applications, including:
Chemistry: It is used as a reagent in various organic synthesis reactions to create complex molecules.
Biology: It is employed in the study of cellular processes and molecular interactions.
Medicine: NSC 32256 is investigated for its potential therapeutic effects in treating diseases such as cancer and neurological disorders.
Industry: It is used in the production of pharmaceuticals, agrochemicals, and other industrial products.
Mecanismo De Acción
The mechanism of action of NSC 32256 involves its interaction with specific molecular targets and pathways. It exerts its effects by binding to target proteins or enzymes, thereby modulating their activity. This can lead to changes in cellular processes such as signal transduction, gene expression, and metabolic pathways. The exact molecular targets and pathways involved depend on the specific application and context of its use.
Comparación Con Compuestos Similares
NSC 32256 can be compared with other similar compounds to highlight its uniqueness. Some similar compounds include:
NSC 36586: Known for its role in inhibiting protein-tyrosine kinase and topoisomerase-II activity.
NSC 6320-97-4: Used in various chemical synthesis reactions and known for its unique chemical properties.
Propiedades
Número CAS |
6320-97-4 |
|---|---|
Fórmula molecular |
C4H7BrN2O2 |
Peso molecular |
195.01 g/mol |
Nombre IUPAC |
3-bromo-N-carbamoylpropanamide |
InChI |
InChI=1S/C4H7BrN2O2/c5-2-1-3(8)7-4(6)9/h1-2H2,(H3,6,7,8,9) |
Clave InChI |
UCOAHJLRLBPHIV-UHFFFAOYSA-N |
SMILES canónico |
C(CBr)C(=O)NC(=O)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



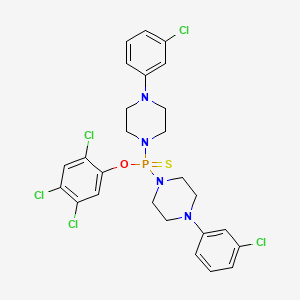


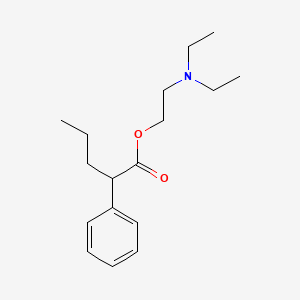
![2-cyclohexyl-9-methyl-2,4,9,15-tetrazatricyclo[9.4.0.03,8]pentadeca-1(11),3(8),4,6,12,14-hexaen-10-one](/img/structure/B12796497.png)

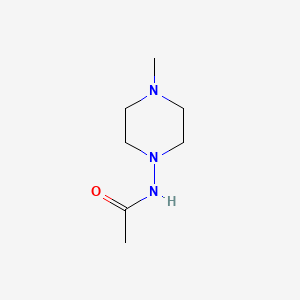
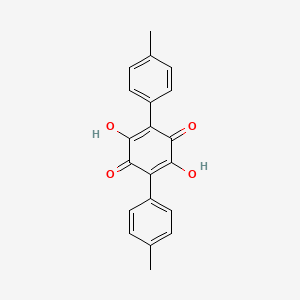
![2-[(Diethylamino)methyl]-3-methylphenol](/img/structure/B12796521.png)
